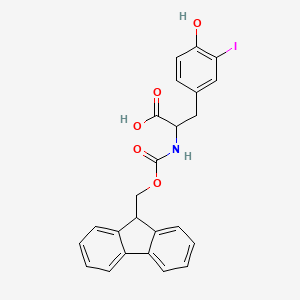

Fmoc-D-Tyr(3-I)-OH

CAS No.:

Cat. No.: VC20311687

Molecular Formula: C24H20INO5

Molecular Weight: 529.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C24H20INO5 |

|---|---|

| Molecular Weight | 529.3 g/mol |

| IUPAC Name | 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxy-3-iodophenyl)propanoic acid |

| Standard InChI | InChI=1S/C24H20INO5/c25-20-11-14(9-10-22(20)27)12-21(23(28)29)26-24(30)31-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19,21,27H,12-13H2,(H,26,30)(H,28,29) |

| Standard InChI Key | ZRJAMVZQFHAZAE-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4)O)I)C(=O)O |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

Fmoc-D-Tyr(3-I)-OH (CAS 134486-00-3) is an orthogonally protected amino acid derivative with the systematic name (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-hydroxy-3-iodophenyl)propanoic acid. Its molecular formula is C₂₄H₂₀INO₅, yielding a molecular weight of 529.33 g/mol . The iodine atom at the 3-position of the tyrosine side chain introduces steric and electronic modifications that distinguish it from native tyrosine or halogenated analogs like Fmoc-D-Tyr(3,5-Br₂)-OH.

Key Structural Attributes:

-

D-configuration: The stereochemical inversion at the α-carbon confers resistance to enzymatic degradation, a property exploited in stable peptide probes .

-

Fmoc protection: The 9-fluorenylmethyloxycarbonyl (Fmoc) group provides base-labile protection for the α-amino group, enabling sequential peptide assembly in solid-phase synthesis .

-

3-iodo substitution: Enhances hydrophobicity and facilitates radiolabeling for imaging applications .

Synthesis and Production

Synthetic Pathways

The preparation of Fmoc-D-Tyr(3-I)-OH involves two primary steps: iodination of D-tyrosine followed by Fmoc protection.

Iodination:

D-tyrosine undergoes electrophilic aromatic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in a polar solvent (e.g., acetic acid). The reaction selectively targets the 3-position due to the directing effects of the phenolic -OH group . Typical conditions include:

-

Reagent: NIS (1.1 equiv)

-

Solvent: Acetic acid/water (4:1)

-

Temperature: 25°C, 12 hours

Fmoc Protection:

The iodinated tyrosine is treated with Fmoc-Cl (1.2 equiv) in the presence of diisopropylethylamine (DIEA) to protect the α-amino group:

Industrial-Scale Manufacturing

Large-scale production employs continuous flow reactors to optimize iodination efficiency and reduce byproduct formation. Automated purification systems using reverse-phase chromatography ensure >98% purity, as required for pharmaceutical applications .

Applications in Peptide Science and Biomedicine

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-D-Tyr(3-I)-OH is a cornerstone in SPPS due to its compatibility with standard Fmoc/t-Bu strategies. Its applications include:

-

Stapled peptides: The iodine atom participates in Sonogashira couplings to stabilize α-helical structures .

-

Cyclic peptides: Facilitates head-to-tail cyclization via iodotyrosine-mediated oxidative coupling .

-

Peptide nucleic acids (PNAs): Enhances membrane permeability in antisense oligonucleotides .

Case Study: Tumor-Targeting Peptides

In a landmark study, Fmoc-D-Tyr(3-I)-OH was incorporated into the cyclic pentapeptide cyclo(-Arg-Gly-Asp-D-Tyr(3-I)-Val-), which exhibited 10-fold higher affinity for αvβ3 integrins compared to non-iodinated analogs. Radiolabeling with ¹²⁵I enabled precise SPECT imaging of glioblastoma xenografts in mice .

Bioconjugation and Drug Delivery

The iodine moiety serves as a handle for site-specific bioconjugation:

-

Antibody-drug conjugates (ADCs): Iodotyrosine residues enable controlled payload release via thyroxine deiodinase .

-

Fluorescent probes: Coupling with Cy5.5 via Stille cross-coupling yields near-infrared imaging agents for intraoperative tumor delineation .

Biological Activity and Pharmacological Insights

Enzyme Inhibition

The D-configuration of Fmoc-D-Tyr(3-I)-OH confers unique inhibitory properties:

-

Tyrosinase inhibition: IC₅₀ = 18 µM (vs. 45 µM for L-isomer), attributed to steric hindrance at the enzyme active site .

-

Kinase modulation: Incorporated into ATP-competitive inhibitors of EGFR (Kd = 2.3 nM), enhancing selectivity over wild-type receptors.

Metabolic Stability

Peptides containing D-Tyr(3-I) exhibit prolonged half-lives in serum:

| Peptide Sequence | Half-life (L-Tyr) | Half-life (D-Tyr(3-I)) |

|---|---|---|

| YIGSR | 2.1 h | 8.7 h |

| RGDfV | 1.5 h | 6.3 h |

| Data derived from rat plasma stability assays . |

Comparative Analysis with Structural Analogs

Halogenated Tyrosine Derivatives

The D-configuration enhances receptor binding affinity and metabolic stability compared to L-isoforms, while brominated analogs suffer from reduced solubility.

| Parameter | Value |

|---|---|

| LD₅₀ (oral, rat) | >2000 mg/kg |

| Skin Irritation | Non-irritant |

| Mutagenicity | Negative (Ames test) |

| Data from SDS sheets . |

Future Directions and Innovations

Photocaged Derivatives

Recent advances employ ortho-nitrobenzyl groups to cage the iodine atom, enabling light-activated peptide assembly. This innovation permits spatiotemporal control in 3D-bioprinted scaffolds .

Theranostic Applications

Dual-labeled analogs combining ¹²³I (SPECT) and IR-780 (NIR) are under development for intraoperative imaging and photothermal therapy of pancreatic adenocarcinoma .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume